1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one
Overview
Description
“1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” is a compound with the molecular formula C8H16N2O . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-3-piperidinyl)methanamine .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one”, is a significant area of research in modern organic chemistry . Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Molecular Structure Analysis
The molecular structure of “1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Scientific Research Applications
Metabolic Disease Modulators
Given the importance of piperidine structures in medicinal chemistry, derivatives of 1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one could be designed to interact with metabolic enzymes or receptors, offering potential treatments for diabetes, obesity, and related metabolic disorders.
These applications are based on the general pharmacological activities associated with piperidine derivatives, as outlined in recent scientific literature . It’s important to note that the specific applications for this compound would require extensive research and clinical trials to determine its efficacy and safety in each field.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one”, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-10(2)7-12(15)14-6-4-5-11(8-13)9-14/h10-11H,3-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVKRDPZQJWBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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